![molecular formula C16H26N4O2S2 B5594191 (4aR*,7aS*)-1-ethyl-4-{[2-(propylthio)pyrimidin-5-yl]methyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5594191.png)
(4aR*,7aS*)-1-ethyl-4-{[2-(propylthio)pyrimidin-5-yl]methyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines and related compounds often involves complex reactions that provide insight into the mechanisms and intermediates formed during the synthesis process. For instance, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate in acetic acid solution results in the formation of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines, showcasing a typical reaction pathway for the synthesis of similar compounds (Chimichi et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds related to (4aR*,7aS*)-1-ethyl-4-{[2-(propylthio)pyrimidin-5-yl]methyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide has been elucidated through techniques such as NMR spectroscopy and X-ray diffraction analysis. These techniques help in understanding the regioselectivity and the spatial arrangement of molecules, as demonstrated in the study of substituted pyrazolo[1,5-a]pyrimidines (Chimichi et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving (4aR*,7aS*)-1-ethyl-4-{[2-(propylthio)pyrimidin-5-yl]methyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide and similar compounds often exhibit unique pathways and intermediates. For example, the reaction with hydrazine hydrate leads to the formation of various heterocyclic derivatives, highlighting the compound's reactivity and the potential for synthesizing a range of chemical entities (Al-Shara'ey, 2004).
properties
IUPAC Name |
(4aR,7aS)-1-ethyl-4-[(2-propylsulfanylpyrimidin-5-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S2/c1-3-7-23-16-17-8-13(9-18-16)10-20-6-5-19(4-2)14-11-24(21,22)12-15(14)20/h8-9,14-15H,3-7,10-12H2,1-2H3/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATXLVRZIFKYDJ-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C=N1)CN2CCN(C3C2CS(=O)(=O)C3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC=C(C=N1)CN2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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